

# An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-Hydroxyoctadecanoate

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## Compound of Interest

Compound Name: *Methyl 3-hydroxyoctadecanoate*

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## Introduction

**Methyl 3-hydroxyoctadecanoate** is a hydroxy fatty acid methyl ester, a class of molecules gaining increasing interest in biochemical and pharmaceutical research. As a derivative of stearic acid, this compound and its corresponding free acid, 3-hydroxyoctadecanoic acid, are implicated in various biological processes, particularly within the context of fatty acid metabolism. Understanding the physicochemical properties of **methyl 3-hydroxyoctadecanoate** is fundamental for its application in research and development, including its use as a standard in analytical biochemistry, its potential role in synthetic chemistry, and for elucidating its biological functions. This technical guide provides a comprehensive overview of the known physicochemical properties of **methyl 3-hydroxyoctadecanoate**, detailed experimental protocols for its synthesis and analysis, and a visualization of its relevant metabolic pathway.

## Physicochemical Properties

The physicochemical properties of **methyl 3-hydroxyoctadecanoate** are summarized in the tables below. It is important to note that while some data for the 3-hydroxy isomer is available, specific experimental values for melting and boiling points are not readily found in the literature.

Therefore, data for the related isomer, methyl 12-hydroxyoctadecanoate, is provided for comparative purposes.

Table 1: General and Chemical Properties[1][2][3][4][5]

| Property          | Value  |
|-------------------|--|
| Chemical Name     | Methyl 3-hydroxyoctadecanoate  |
| Synonyms          | 3-Hydroxyoctadecanoic acid methyl ester,<br>Methyl 3-hydroxystearate |
| CAS Number        | 2420-36-2  |
| Molecular Formula | C <sub>19</sub> H <sub>38</sub> O <sub>3</sub>                       |
| Molecular Weight  | 314.5 g/mol  |
| Physical State    | Solid at room temperature  |
| Purity            | Typically >98%   |
| Storage           | Freezer  |

Table 2: Physical Properties

| Property      | Methyl 3-hydroxyoctadecanoate  | Methyl 12-hydroxyoctadecanoate (for comparison)                  |
|---------------|--|--|
| Melting Point | Data not available   | 39.5 - 53.5 °C   |
| Boiling Point | Data not available   | ~206.5 °C (at reduced pressure)                                  |
| Solubility    | Soluble in ethanol and methanol. Expected to be soluble in other common organic solvents like chloroform, diethyl ether, and hexane. Insoluble in water. | Slightly soluble in chloroform and methanol. Insoluble in water. |

## Experimental Protocols

### Synthesis of Methyl 3-Hydroxyoctadecanoate via Reformatsky Reaction

The Reformatsky reaction provides a reliable method for the synthesis of  $\beta$ -hydroxy esters.<sup>[6]</sup> <sup>[7]</sup><sup>[8]</sup><sup>[9]</sup><sup>[10]</sup> This protocol describes the reaction of hexadecanal with methyl bromoacetate in the presence of zinc metal.

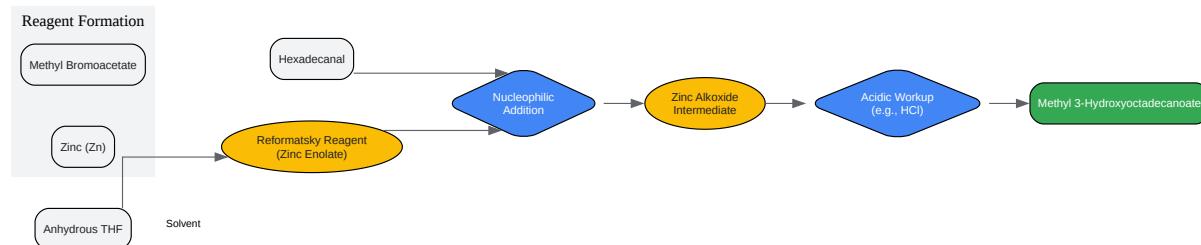
#### Materials:

- Hexadecanal
- Methyl bromoacetate
- Zinc dust (activated)
- Anhydrous tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

- Hexane and Ethyl acetate for chromatography

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). The flask is maintained under an inert atmosphere (e.g., nitrogen or argon).
- Initiation: Add a small crystal of iodine to the zinc dust in anhydrous THF to initiate the reaction.
- Addition of Reactants: A solution of hexadecanal (1 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc.
- Reaction: The reaction mixture is gently heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Quenching: After the reaction is complete (typically after 2-4 hours), the mixture is cooled to room temperature and then quenched by the slow addition of 1 M HCl with vigorous stirring until the excess zinc has dissolved.
- Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated  $\text{NaHCO}_3$  solution and brine.
- Drying and Concentration: The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **methyl 3-hydroxyoctadecanoate**.



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**Caption:** Synthesis of **Methyl 3-Hydroxyoctadecanoate** via Reformatsky Reaction.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of fatty acid methyl esters.[\[11\]](#)[\[12\]](#)[\[13\]](#) This protocol is a general guideline for the analysis of 3-hydroxy fatty acid methyl esters.

Sample Preparation (Derivatization to Trimethylsilyl Ether):

- Drying: A known amount of **methyl 3-hydroxyoctadecanoate** is placed in a vial, and the solvent is evaporated to dryness under a stream of nitrogen.
- Silylation: To the dried sample, add a silylating agent (e.g., 100  $\mu$ L of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and an anhydrous solvent (e.g., 100  $\mu$ L of pyridine).
- Reaction: The vial is tightly capped and heated at 60-70°C for 30 minutes.
- Analysis: After cooling, the sample is ready for injection into the GC-MS system.

GC-MS Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1  $\mu$ L (splitless mode).
- Oven Temperature Program:
  - Initial temperature: 100°C, hold for 2 minutes.
  - Ramp 1: 10°C/min to 250°C, hold for 5 minutes.
  - Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-550.
- Transfer Line Temperature: 280°C.

Expected Fragmentation: The mass spectrum of the silylated **methyl 3-hydroxyoctadecanoate** is expected to show characteristic fragments resulting from the cleavage of the C-C bonds adjacent to the trimethylsilyloxy group.

## Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of **methyl 3-hydroxyoctadecanoate**.

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

 **$^1\text{H}$ -NMR Spectroscopy:**

- Spectrometer: Bruker Avance 400 MHz or equivalent.
- Solvent:  $\text{CDCl}_3$
- Expected Chemical Shifts ( $\delta$ ):

- ~3.95 ppm (m, 1H,  $-\text{CH}(\text{OH})-$ )
- 3.67 ppm (s, 3H,  $-\text{OCH}_3$ )
- ~2.45 ppm (m, 2H,  $-\text{CH}_2\text{-COO}-$ )
- ~1.25 ppm (br s, 28H,  $-(\text{CH}_2)_{14}-$ )
- 0.88 ppm (t, 3H,  $-\text{CH}_3$ )

 **$^{13}\text{C}$ -NMR Spectroscopy:**

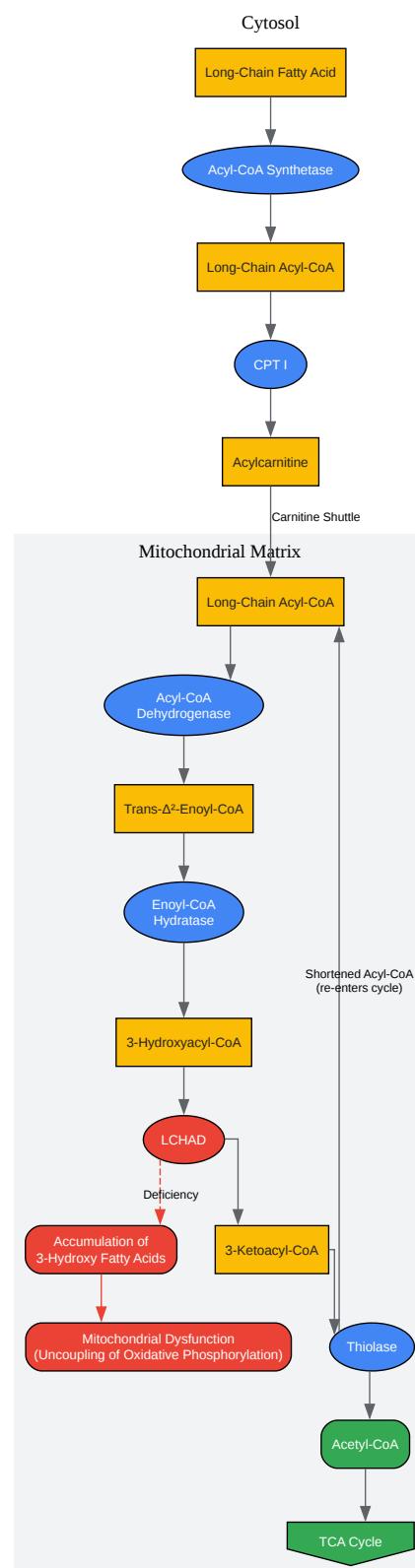
- Spectrometer: Bruker Avance 100 MHz or equivalent.
- Solvent:  $\text{CDCl}_3$
- Expected Chemical Shifts ( $\delta$ ):

- ~173 ppm ( $-\text{COO}-$ )
- ~68 ppm ( $-\text{CH}(\text{OH})-$ )
- ~51 ppm ( $-\text{OCH}_3$ )

- ~41 ppm (-CH<sub>2</sub>-COO-)
- ~37-22 ppm (-(CH<sub>2</sub>)<sub>15</sub>-)
- ~14 ppm (-CH<sub>3</sub>)

## Biological Context: Mitochondrial Fatty Acid $\beta$ -Oxidation

**Methyl 3-hydroxyoctadecanoate** is the methyl ester of 3-hydroxyoctadecanoic acid. In biological systems, long-chain 3-hydroxyacyl-CoAs are intermediates in the mitochondrial  $\beta$ -oxidation of fatty acids.<sup>[1][14][15][16]</sup> A deficiency in the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), a component of the mitochondrial trifunctional protein, leads to the accumulation of long-chain 3-hydroxy fatty acids.<sup>[17][18][19][20][21]</sup> This accumulation is associated with cellular dysfunction, particularly in high-energy-demand tissues like the heart and skeletal muscle. The accumulated 3-hydroxy fatty acids can act as uncouplers of oxidative phosphorylation, disrupting mitochondrial energy production.<sup>[2]</sup>



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**Caption:** Mitochondrial  $\beta$ -Oxidation and the Impact of LCHAD Deficiency.

## Conclusion

**Methyl 3-hydroxyoctadecanoate** is a molecule of significant interest in the field of lipidomics and metabolic research. This guide has provided a detailed overview of its physicochemical properties, offering practical experimental protocols for its synthesis and characterization. The visualization of its role as an intermediate in fatty acid  $\beta$ -oxidation and the pathological consequences of its accumulation in LCHAD deficiency highlight its biological relevance. Further research into the specific biological activities of **methyl 3-hydroxyoctadecanoate** and its potential as a biomarker or therapeutic agent is warranted.

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